Product packaging for 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione(Cat. No.:CAS No. 89671-59-0)

3,4-Diphenylindeno[1,2-b]pyran-2,5-dione

Cat. No.: B14383641
CAS No.: 89671-59-0
M. Wt: 350.4 g/mol
InChI Key: IHFQHHPFZUTARW-UHFFFAOYSA-N
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Description

3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is a sophisticated fused heterocyclic compound of significant interest in advanced organic chemistry and materials research. This structure belongs to a class of molecules featuring a condensed ring system combining indene and pyran motifs, which are frequently investigated for their unique electronic and photophysical properties. Related structural analogs, such as indenocarbazoles, are actively studied for their potential application in organic light-emitting diodes (OLEDs) and other electronic materials due to their extended conjugated pi-systems . The synthesis and study of complex heterocycles like this are a key area of modern research. Contemporary studies focus on creating novel dioxodihydronaphthofuran and related fused structures from precursors like alkyl 3-bromo-3-nitroacrylates, highlighting the relevance of such frameworks in developing new heterocyclic systems with potential useful properties . Researchers value this compound for exploring structure-property relationships, developing new synthetic methodologies, and as a potential precursor for functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O3 B14383641 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione CAS No. 89671-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89671-59-0

Molecular Formula

C24H14O3

Molecular Weight

350.4 g/mol

IUPAC Name

3,4-diphenylindeno[1,2-b]pyran-2,5-dione

InChI

InChI=1S/C24H14O3/c25-22-17-13-7-8-14-18(17)23-21(22)19(15-9-3-1-4-10-15)20(24(26)27-23)16-11-5-2-6-12-16/h1-14H

InChI Key

IHFQHHPFZUTARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Diphenylindeno 1,2 B Pyran 2,5 Dione and Its Structural Congeners

Diverse Synthetic Strategies for Indenopyrone Systems

The indenopyran framework, a fusion of indene (B144670) and pyran ring systems, is a recurring motif in various biologically active compounds and functional materials. Consequently, a diverse array of synthetic strategies has been developed to access this privileged scaffold. These methods often prioritize efficiency, atom economy, and environmental compatibility.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of heterocyclic compounds like indenopyranes. nih.gov These reactions offer significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and allowing for the rapid generation of molecular diversity. nih.gov

A common strategy for the synthesis of indenopyran derivatives involves the one-pot condensation of an aldehyde, a C-H acidic carbonyl compound (such as 1,3-indandione), and a suitable third component. The specific nature of the reactants and the reaction conditions dictate the final structure of the indenopyran derivative.

Catalyst-Free Synthesis Protocols

In the pursuit of greener and more sustainable chemical processes, catalyst-free multicomponent reactions have garnered significant attention. These reactions proceed efficiently without the need for an external catalyst, relying instead on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of environmentally benign solvents like water.

For instance, the one-pot, three-component reaction of ninhydrin, malononitrile, and various diamines in water at room temperature has been reported to produce indenoquinoxaline derivatives and other related heterocyclic systems with high yields and short reaction times. nih.gov This approach highlights the potential for catalyst-free conditions to facilitate complex molecular transformations in an aqueous medium. nih.gov While not directly yielding the target dione (B5365651), this methodology demonstrates the feasibility of forming fused heterocyclic systems from 1,3-indandione (B147059) precursors without a catalyst.

Sustainable Catalysis in Multicomponent Reactions

While catalyst-free approaches are ideal, many multicomponent reactions require a catalyst to proceed efficiently. The principles of green chemistry have driven the development of sustainable catalytic systems that are effective, reusable, and environmentally benign. semanticscholar.orgnih.gov These catalysts often exhibit high activity under mild reaction conditions and can be easily separated from the reaction mixture for reuse. semanticscholar.orgnih.gov

Solid-phase organic catalysts offer a compelling alternative to traditional homogeneous catalysts. These catalysts are immobilized on a solid support, which facilitates their separation and reuse, thereby reducing waste and simplifying product purification. atdbio.comyoutube.comnih.govbiotage.co.jp The solid support can be an inorganic material like silica (B1680970) or alumina, or a polymeric resin. atdbio.comyoutube.comnih.govbiotage.co.jp The catalytic activity is imparted by the immobilized organic molecule, which can be an acid, a base, or a more complex organocatalyst.

While specific examples for the synthesis of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione using solid-phase organic catalysts are not extensively documented, the general applicability of these catalysts in pyran synthesis is well-established. For example, various solid-supported catalysts have been employed in the multicomponent synthesis of 2-amino-4H-pyrans and related derivatives, demonstrating their potential for extension to other pyran-based systems.

Magnetically recoverable nanocatalysts represent a significant advancement in sustainable catalysis. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov These catalysts consist of magnetic nanoparticles, typically iron oxide (Fe3O4), functionalized with a catalytically active species. semanticscholar.orgresearchgate.netresearchgate.net The magnetic core allows for the easy and efficient separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. semanticscholar.orgresearchgate.net This feature makes them highly recyclable and cost-effective. semanticscholar.org

Numerous studies have demonstrated the utility of magnetically recoverable nanocatalysts in the multicomponent synthesis of various pyran derivatives. semanticscholar.orgnih.govresearchgate.nettandfonline.com For example, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been successfully employed as a reusable and green catalyst for the synthesis of functionalized 4H-pyran derivatives. nih.govrsc.org The catalyst was shown to be highly efficient, affording the desired products in excellent yields at room temperature. nih.govrsc.org The catalyst could be recovered using a magnet and reused several times without a significant loss in activity. nih.govrsc.org

CatalystReactantsSolventTime (min)Yield (%)Ref
CuFe2O4 MNPsAromatic aldehyde, malononitrile, β-ketoesterEthanol15-3085-95 nih.govrsc.org
Zr@IL-Fe3O4 MNPsArylaldehyde, malononitrile, 4-hydroxycoumarin/dimedoneSolvent-free5-1592-98 rsc.org
CoFe2O4@SiO2-HClO4Aryl aldehyde, malononitrile, 5-methyl-2,4-dihydro-3H-pyrazole-3-oneSolvent-free (Microwave)3-590-96 researchgate.net

Ionic liquids (ILs) have emerged as green and versatile alternatives to traditional organic solvents in chemical synthesis. nih.govsemanticscholar.org They are salts with low melting points and possess unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of organic and inorganic compounds. semanticscholar.org In many cases, ionic liquids can also act as catalysts, promoting chemical reactions through their acidic, basic, or hydrogen-bonding capabilities. researchgate.nettandfonline.comnih.gov

Ionic LiquidReactantsConditionsTimeYield (%)Ref
[bmim]OHAldehydes, malononitrile, ethyl acetoacetate/acetylacetone50-60°C, solvent-free10-20 min88-95 tandfonline.com
[Et3NH][HSO4]Aryl aldehydes, propanedinitrile, hydrazine (B178648) hydrate, ethyl acetoacetateRoom temp, solvent-free15 min85-95 nih.gov

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions are highly efficient strategies for the synthesis of complex molecules like indenopyran-2,5-diones from simple precursors in a single pot. researchgate.net These processes involve two or more consecutive reactions where the product of the first step becomes the substrate for the next, without the need to isolate intermediates. researchgate.net This approach is environmentally benign and economically advantageous. researchgate.net

A common and effective cascade sequence for constructing fused heterocyclic systems is the domino Knoevenagel condensation–Michael addition–cyclization. rsc.org This methodology allows for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a sequential manner. For instance, the reaction between an aldehyde, an active methylene (B1212753) compound like 1,3-indandione, and another nucleophile can lead to the rapid assembly of a complex polycyclic structure. researchgate.net The versatility of this approach has been demonstrated in the synthesis of various pyran-containing heterocycles, such as pyrano[2,3-d]-pyrimidine diones, which are formed through a three-component reaction of barbituric acid, malononitrile, and aromatic aldehydes. nih.gov The development of such tandem reactions is a cornerstone in the efficient synthesis of indeno[1,2-b]pyran-2,5-dione and its analogs. nih.gov

Chemo- and Regioselective Synthesis Considerations

In multi-step syntheses, particularly cascade reactions, chemo- and regioselectivity are critical for achieving the desired product. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity governs the specific site of bond formation.

In the synthesis of indenopyran-2,5-diones, the initial Knoevenagel condensation is highly regioselective, occurring specifically at the activated C-2 methylene position of the 1,3-indandione core. researchgate.net The subsequent steps, such as Michael addition and cyclization, must also proceed with high regioselectivity to ensure the formation of the correct fused-ring system. For example, in the synthesis of 1,4-diazepine derivatives from 1,2-diaza-1,3-dienes, the process occurs through a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization, highlighting the importance of controlling the reaction pathway. nih.gov The choice of catalysts, solvents, and reaction temperature can significantly influence both the chemo- and regioselectivity of the transformations, allowing chemists to guide the reaction toward the desired indenopyran-2,5-dione isomer.

Precursor Design and Utilization in Indenopyran-2,5-dione Synthesis

The rational design and selection of starting materials are fundamental to the successful synthesis of the target scaffold. The structure of this compound is built upon two key heterocyclic systems: an indane framework and a pyran ring.

Role of 1,3-Indandione and its Derivatives as Core Building Blocks

1,3-Indandione is a versatile and privileged scaffold in organic synthesis, serving as a key building block for a wide array of compounds. nih.govnih.gov Its chemical structure features a five-membered ring fused to a benzene (B151609) ring, with two ketone functionalities at positions 1 and 3. wikipedia.org The most significant feature of 1,3-indandione is the methylene group at the C-2 position, which is flanked by two electron-withdrawing carbonyl groups. researchgate.net

This structural arrangement makes the C-2 protons highly acidic, facilitating the formation of a stabilized enolate anion. wikipedia.org This high reactivity allows 1,3-indandione to act as an excellent nucleophile in various carbon-carbon bond-forming reactions, which are essential for constructing the indenopyran framework. researchgate.net It is an ideal substrate for reactions such as the Knoevenagel condensation, aldol (B89426) condensation, and Michael addition, making it a foundational precursor in the synthesis of this compound. researchgate.netwikipedia.org

Table 1: Key Reactions Involving 1,3-Indandione in Heterocyclic Synthesis

Reaction TypeRole of 1,3-IndandioneResulting StructureReference
Knoevenagel CondensationActive Methylene CompoundBenzylidene Unsaturated Moiety researchgate.net
Michael AdditionNucleophileAdduct with α,β-Unsaturated System rsc.org
Aldol CondensationNucleophileBindone (self-condensation product) wikipedia.org
Cascade CyclizationCore Building BlockSpiroindanone Derivatives researchgate.net

Integration of Substituted Pyranone Moieties

The pyran-2,5-dione portion of the target molecule is a δ-lactone fused to the indane core. The synthesis of pyran rings, particularly dihydropyran-2-ones, is a well-established area of organic synthesis. mdpi.com These structures are often assembled through cycloaddition reactions or tandem sequences involving Michael addition followed by intramolecular cyclization (lactonization). mdpi.com

In the context of synthesizing this compound, the pyranone moiety is typically formed by reacting the 1,3-indandione precursor with a suitable three-carbon electrophilic partner. This partner must contain functional groups that can react sequentially with the indandione nucleophile and then cyclize to form the six-membered pyran ring. The specific precursors will dictate the substitution pattern on the pyran ring, such as the two phenyl groups at the 3- and 4-positions of the target molecule. The synthesis of various substituted pyrano[4,3-b]pyran-2,5-diones demonstrates the feasibility of constructing such fused pyranone systems. researchgate.net

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the synthetic methodology to a broader range of substrates. The formation of the indenopyran-2,5-dione skeleton is believed to proceed through a well-orchestrated sequence of classical organic reactions.

Proposed Reaction Mechanisms (e.g., Knoevenagel Condensation, Michael Addition, Cyclization)

Knoevenagel Condensation : The reaction begins with the base-catalyzed condensation between an appropriate aldehyde (e.g., benzaldehyde) and the active methylene group of 1,3-indandione. nih.gov This step forms an intermediate benzylidene-1,3-indandione derivative. This reaction is a cornerstone for creating the initial C-C bond and setting the stage for subsequent transformations. nih.gov

Michael Addition : The newly formed α,β-unsaturated system in the benzylidene intermediate is a Michael acceptor. A second nucleophile then attacks the β-carbon in a conjugate addition reaction. rsc.org This step introduces another key fragment of the pyranone ring.

Intramolecular Cyclization/Lactonization : Following the Michael addition, the resulting intermediate possesses functional groups positioned for an intramolecular cyclization. A nucleophilic attack from an oxygen atom onto one of the carbonyl groups of the indandione moiety, followed by dehydration, leads to the formation of the fused pyran ring, yielding the final this compound structure. This type of sequential condensation and cyclization is a powerful tool for building complex indene derivatives. nih.gov

Table 2: Mechanistic Steps in Indenopyran-2,5-dione Synthesis

StepReaction TypeReactantsIntermediate/Product
1Knoevenagel Condensation1,3-Indandione + AldehydeBenzylidene-1,3-indandione
2Michael AdditionBenzylidene Intermediate + NucleophileMichael Adduct
3Intramolecular CyclizationMichael AdductFused Indenopyran-2,5-dione

Stereochemical Control in Synthesis of Indenopyran Derivatives

The synthesis of this compound and its analogs necessitates the formation of two adjacent stereocenters at the 3- and 4-positions of the pyran ring. The spatial arrangement of the two phenyl groups at these positions can result in either cis or trans diastereomers. Achieving control over this diastereoselectivity, as well as accessing specific enantiomers (enantioselectivity), is a critical aspect of their synthesis. Methodologies to achieve this control primarily revolve around diastereoselective and enantioselective approaches, often employing organocatalysis, chiral auxiliaries, or metal-based catalysts.

A prevalent strategy for constructing the indenopyran framework involves a Michael addition reaction followed by an intramolecular cyclization. In the context of this compound, this would typically involve the conjugate addition of a phenyl nucleophile to a 2-(phenyl)methylene-1,3-indandione derivative, or a similar strategy where the pyran ring is formed in a subsequent step. The stereochemical outcome of this initial Michael addition is pivotal in determining the final diastereomeric ratio of the product.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones. au.dk This approach can be envisioned for the synthesis of chiral indenopyrans by reacting a suitable 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst. The reaction proceeds through the formation of a transient iminium ion, which undergoes a stereoselective nucleophilic attack. The facial selectivity of this attack is dictated by the chiral environment provided by the catalyst. au.dk

For instance, the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, has been shown to produce 3,4-dihydropyrans with excellent enantioselectivities and good diastereoselectivities. au.dk While not directly applied to this compound, this methodology provides a foundational strategy for achieving stereocontrol. The choice of catalyst, solvent, and reaction conditions can significantly influence both the diastereomeric ratio and the enantiomeric excess of the resulting pyran derivative.

Similarly, chiral diamine catalysts have been successfully employed in the asymmetric Michael reaction between cyclic 1,3-dicarbonyl compounds and α,β-unsaturated ketones, affording 3,4-dihydropyran derivatives in high yields and with excellent enantioselectivities. nih.gov The bifunctional nature of these catalysts, often possessing both a Brønsted acid and a Lewis base site, allows for the precise orientation of the substrates in the transition state, leading to high levels of stereocontrol.

Chiral Lewis Acid Catalysis:

Chiral Lewis acids are another important class of catalysts for stereoselective synthesis. They can activate electrophiles, such as α,β-unsaturated carbonyl compounds, towards nucleophilic attack. researchgate.netnih.gov In the synthesis of indenopyran derivatives, a chiral Lewis acid could coordinate to the carbonyl group of a 2-arylidene-1,3-indandione, rendering it more susceptible to a Michael addition while simultaneously creating a chiral environment to direct the approach of the nucleophile. Various chiral metal complexes, including those of iron, copper, and scandium, have been developed for a wide range of asymmetric transformations. researchgate.netnih.govnih.gov

Chiral Phosphoric Acid Catalysis:

Chiral phosphoric acids (CPAs) have gained prominence as highly effective Brønsted acid catalysts for a variety of enantioselective reactions. frontiersin.org CPAs can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions. This dual activation mode can lead to highly organized transition states and, consequently, high levels of stereoselectivity. frontiersin.org In the context of indenopyran synthesis, a CPA could catalyze the Michael addition step by activating the indenone substrate and orienting the incoming nucleophile for a facial-selective attack.

Stereodivergent Strategies:

In some cases, it is desirable to access both diastereomers of a target molecule. Stereodivergent synthesis allows for the selective formation of either diastereomer from a common starting material by simply changing the catalyst or reaction conditions. For example, enantioselective catalysis coupled with stereodivergent cyclization strategies has been used in the synthesis of complex alkaloids containing fused heterocyclic systems. nih.gov Such an approach could potentially be adapted for the synthesis of both cis- and trans-3,4-diphenylindeno[1,2-b]pyran-2,5-dione.

Research Findings on Stereochemical Control:

While specific studies focusing exclusively on the stereochemical control in the synthesis of this compound are not extensively reported in the readily available literature, the principles derived from the synthesis of related 3,4-disubstituted pyran and indenopyran systems are highly relevant. The following table summarizes key findings from studies on analogous systems, which can inform the development of stereoselective routes to the target compound.

Catalyst/MethodSubstratesProduct TypeStereochemical OutcomeReference
Chiral Secondary Amine1,3-Cycloalkanediones and α,β-Unsaturated Aldehydes3,4-DihydropyransExcellent enantioselectivities, good diastereoselectivities au.dk
Chiral DiamineCyclic Dimedone and α,β-Unsaturated Ketones3,4-DihydropyransHigh yields, excellent enantioselectivities nih.gov
Chiral Iron Lewis Acidsβ-Keto Esters and N-Boc Oxindolesα-Functionalized CarbonylsHigh yields, good to excellent ee values researchgate.net
Chiral Phosphoric AcidsVarious Nucleophiles and ElectrophilesVarious HeterocyclesHigh yields and enantioselectivities frontiersin.org
Pd-Catalyzed Allylic AlkylationDihydropyrido[1,2-a]indolone Substratesα-Quaternary DHPIsHigh enantiopurities nih.gov
Chiral Sc(OTf)₃-Pybox Complex3-Allyloxyflavones3,4-ChromanedionesGood conversions and enantioselectivities nih.gov

These findings underscore the potential of various catalytic systems to control the stereochemical outcome in the synthesis of pyran-containing heterocycles. The application of these methodologies to the synthesis of this compound would involve the careful selection of a suitable precursor, such as a 2-(phenyl)methylene-1,3-indandione, and a phenyl-containing nucleophile, followed by optimization of the catalyst and reaction conditions to achieve the desired diastereoselectivity and enantioselectivity.

Chemical Reactivity and Transformation Chemistry of 3,4 Diphenylindeno 1,2 B Pyran 2,5 Dione Scaffolds

Functionalization and Derivatization Strategies

Functionalization of the 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione core can be achieved through targeted reactions on its various components, including the aromatic rings and the carbonyl groups.

In the this compound scaffold, three distinct aromatic systems are available for electrophilic attack: the fused benzene (B151609) ring of the indene (B144670) core and the two phenyl groups at positions 3 and 4.

Indene Moiety : The fused benzene ring is part of an indenone system, which is conjugated to two electron-withdrawing carbonyl groups. This deactivating effect will significantly reduce the nucleophilicity of this ring, making electrophilic substitution challenging. Any substitution would be expected to occur at positions that are electronically least disfavored.

Phenyl Moieties : The phenyl groups at C3 and C4 are less influenced by the deactivating effects of the core carbonyls. They are expected to behave similarly to benzene, though the large indenopyran scaffold may exert some steric hindrance. These rings are the most likely sites for electrophilic aromatic substitution. Standard SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to proceed on these phenyl rings. masterorganicchemistry.com The directing effects would follow standard patterns, leading primarily to para-substituted products due to sterics, unless strong ortho, para-directing groups are already present on the rings.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

ReactionTypical ReagentsElectrophile (E+)Predicted Primary Site
NitrationHNO3, H2SO4NO2+C4-phenyl or C3-phenyl ring (para position)
HalogenationBr2, FeBr3 or Cl2, AlCl3Br+ or Cl+C4-phenyl or C3-phenyl ring (para position)
SulfonationFuming H2SO4SO3C4-phenyl or C3-phenyl ring (para position)
Friedel-Crafts AcylationRCOCl, AlCl3RCO+C4-phenyl or C3-phenyl ring (para position)

The scaffold possesses two distinct carbonyl groups at the C2 and C5 positions, both of which are potential sites for nucleophilic attack. The C2 carbonyl is part of an α,β-unsaturated lactone system, while the C5 carbonyl is a ketone within the indanedione fragment. Their reactivity towards nucleophiles will differ based on their electronic and steric environments. Generally, the interaction of N-nucleophiles with pyranone systems can lead to the formation of enamines or result in recyclization through ring-opening. nih.gov Reactions with dinucleophiles can lead to the opening of one ring and the formation of a new heterocyclic system. nih.gov

C5-Carbonyl : This ketone is highly activated by the adjacent C4-carbonyl of the pyranone ring and the fused aromatic system, making it a prime target for nucleophiles.

C2-Carbonyl : This is a lactone carbonyl. Nucleophilic attack at this position can lead to ring-opening of the pyranone, a common reaction pathway for lactones.

Strong nucleophiles like organolithium or Grignard reagents would likely add to one or both carbonyls, while softer nucleophiles might react selectively. Reductive nucleophiles like sodium borohydride would reduce the ketones to alcohols.

The this compound scaffold can undergo various oxidative and reductive transformations, targeting the carbonyl groups or the heterocyclic core.

Reduction : Catalytic hydrogenation or hydride reagents (e.g., NaBH₄, LiAlH₄) can be used to reduce the carbonyl groups. The C5 ketone is likely to be reduced more readily than the C2 lactone carbonyl. Under forcing conditions, the lactone could be reduced to a diol. The C=C bond in the pyran ring could also be a target for reduction.

Oxidation : The scaffold is already in a relatively high oxidation state. Strong oxidizing agents under harsh conditions (e.g., KMnO₄, O₃) could lead to cleavage of the rings, particularly the pyran ring or oxidative degradation of the indene system.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings, typically from substrates containing two terminal alkenes. wikipedia.org The reaction is catalyzed by metal complexes, such as those developed by Grubbs, and proceeds through a metallacyclobutane intermediate. wikipedia.orgyoutube.com While the core of this compound is not a direct substrate for RCM due to its aromaticity, derivatives bearing appropriate diene side chains could undergo such cyclizations. For instance, attaching two terminal alkene chains to the scaffold could enable the formation of new, larger rings fused to the original structure. Conversely, ring-opening metathesis polymerization (ROMP) could be envisioned if the pyran ring contained a strained cyclic alkene. A related sequence, ring-opening/ring-closing metathesis (RORCM), has been used to transform systems like 7-azanorbornenes into perhydroindolines. researchgate.net

Tautomeric Equilibria in Related Indanedione and Pyranone Systems

Tautomerism is a key feature of β-dicarbonyl compounds, including the indanedione system. nih.gov The 1,3-indandione (B147059) moiety within the larger scaffold can potentially exist in equilibrium between its diketo and keto-enol forms. Studies on related compounds, such as 2-carbamido-1,3-indanedione and 2-acetyl-1,3-indandione, confirm that a dynamic equilibrium between tautomeric forms exists in both the ground and excited states. researchgate.netresearchgate.net For 2-carbamido-1,3-indanedione, two primary tautomers coexist, with their relative populations influenced by solvent and external electric fields. researchgate.net Similarly, asymmetric β-diketones can exist in different keto-enol forms, and the equilibrium can be influenced by supramolecular interactions like halogen bonding. mdpi.com In the case of this compound, the C5-keto group and the adjacent C4a carbon could establish a keto-enol equilibrium, which would extend the conjugation of the system. The specific equilibrium position would depend on factors such as the solvent and substitution patterns.

Reactivity Profiling with Various Reagents and Substrates

Table 2: Reactivity Profile of this compound

Reagent ClassExample Reagent(s)Likely Site of InteractionExpected Transformation
ElectrophilesBr2/FeBr3, HNO3/H2SO4C3/C4 Phenyl RingsElectrophilic Aromatic Substitution
Strong NucleophilesCH3MgBr, PhLiC5 and C2 CarbonylsNucleophilic Addition
Weak NucleophilesRNH2, H2OC2 Carbonyl (Lactone)Lactone Ring-Opening
Hydride Reducing AgentsNaBH4, LiAlH4C5 and C2 CarbonylsReduction to Alcohols/Diols
Lewis AcidsAlCl3, BF3Carbonyl OxygensCoordination, Activation of Carbonyls
Bases (strong)NaH, LDAC4a position (α to C5-keto)Deprotonation, Enolate Formation

Advanced Spectroscopic and Crystallographic Characterization of 3,4 Diphenylindeno 1,2 B Pyran 2,5 Dione

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and stereochemistry of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione can be determined.

For the structural assignment of complex molecules like pyrazolo uni-plovdiv.bgrsc.orgpyran derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary. nih.gov This includes ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure. nih.gov The chemical shifts in NMR spectra are crucial for distinguishing between different isomers of a compound. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the diphenyl and indeno groups. The protons on the phenyl rings would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons of the indeno moiety would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing valuable information about their positions relative to the pyran-2,5-dione core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) functionality are expected to appear at the most downfield chemical shifts (in the range of δ 160-180 ppm). The sp²-hybridized carbons of the aromatic rings will resonate in the approximate range of δ 120-150 ppm. Quaternary carbons, such as those at the fusion points of the ring system and the carbons attached to the phenyl groups, can be identified by their lack of signal in DEPT-135 spectra.

Hypothetical ¹H and ¹³C NMR Data:

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.20 - 7.80 (m, 14H)Aromatic Protons175.2C=O (dione)
165.8C=O (dione)
150.1 - 125.4Aromatic Carbons
118.9Quaternary Carbon

This table is a hypothetical representation.

Utilization of Ultraviolet-Visible Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. The positions and intensities of these bands provide insights into the electronic structure and the nature of the chromophore.

Expected UV-Vis Spectral Features:

For this compound, the UV-Vis spectrum is anticipated to show strong absorptions in the near-UV and possibly the visible region, attributable to π → π* transitions within the large aromatic system. The phenyl substituents are likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indenopyran-2,5-dione core.

Illustrative UV-Vis Absorption Data:

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
28045,000π → π
31532,000π → π
38015,000n → π*

This table is a hypothetical representation.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione moiety, typically appearing in the region of 1650-1750 cm⁻¹. The exact frequency will be influenced by the electronic effects of the fused ring system. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. nih.gov Therefore, it is an excellent complementary technique to IR spectroscopy. americanpharmaceuticalreview.com The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings. The C=C stretching vibrations of the phenyl and indeno groups would be prominent. While fluorescence can sometimes interfere with Raman spectra, modern instrumentation often employs excitation sources that minimize this effect. americanpharmaceuticalreview.com

Key Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=O Stretch (Dione)1720 (asymmetric), 1680 (symmetric)1720, 1680
Aromatic C=C Stretch1600, 1580, 1500, 14501600, 1580

This table is a hypothetical representation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₂₄H₁₄O₃, with a molecular weight of 350.37 g/mol . guidechem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to form a stable molecular ion (M⁺˙). Subsequent fragmentation would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the dione moiety. The stability of the polycyclic aromatic system would likely lead to a prominent molecular ion peak.

Expected Fragmentation Pathways:

A plausible fragmentation pathway for this compound could involve the sequential loss of two molecules of carbon monoxide, a characteristic fragmentation for diones. The resulting fragment ions would still possess a high degree of aromatic stabilization.

Hypothetical Mass Spectrometry Data:

m/z Relative Intensity (%) Assignment
350100[M]⁺˙
32280[M - CO]⁺˙
29465[M - 2CO]⁺˙
26540[M - 2CO - C₂H₅]⁺˙

This table is a hypothetical representation.

X-ray Crystallography for Solid-State Structural Determination

Polymorphism and Crystal Structure Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in pyran derivatives has been documented. For example, two polymorphs of 4-propyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione have been identified, crystallizing in monoclinic and orthorhombic space groups, respectively, with very similar cell parameters but different packing motifs. sci-hub.st

For this compound, a thorough crystallographic study would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate. A complete crystal structure analysis would provide the unit cell dimensions, space group, and the precise atomic coordinates of each atom in the asymmetric unit.

Example Crystal Data for a Related Pyran Derivative:

The crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one provides an example of the type of data obtained from such an analysis. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3612 (3)
b (Å)17.8540 (9)
c (Å)11.9465 (6)
β (°)105.697 (2)
V (ų)1511.54 (12)
Z4

This data is for a related compound and serves as an example.

Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The X-ray crystal structure would reveal the precise conformation of the this compound molecule. The pyran ring can adopt various conformations, such as a distorted half-chair, as seen in related structures. nih.gov The dihedral angles between the planes of the fused ring system and the phenyl substituents would also be determined, providing insight into the steric and electronic interactions within the molecule.

Influence of Substituents on Crystal Packing Motifs

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the influence of substituents on the crystal packing motifs of this compound. While research on other classes of pyran-2,4-dione derivatives and various heterocyclic systems provides general principles of crystal engineering, specific experimental or computational data for the target compound and its substituted analogues are not publicly available.

In general, the introduction of substituents onto a core molecular scaffold can significantly alter the intermolecular interactions that govern crystal packing. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The nature, size, and position of a substituent can promote or inhibit certain packing motifs, leading to different polymorphic forms with distinct physicochemical properties.

For the broader class of pyran derivatives, studies have shown that substituents can dictate the formation of common supramolecular synthons. For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of well-defined hydrogen-bonded chains, dimers, or sheets. Aromatic substituents, such as the phenyl groups already present in the parent compound, often participate in π-π stacking interactions. The introduction of electron-donating or electron-withdrawing groups on these phenyl rings would be expected to modulate these stacking interactions, affecting the offset and distance between aromatic planes.

Without experimental crystallographic data for a series of substituted this compound derivatives, a detailed analysis of the influence of these substituents on crystal packing motifs remains speculative. Further research, including the synthesis and single-crystal X-ray diffraction analysis of such a series, would be necessary to provide the data required for a thorough examination of structure-packing relationships in this class of compounds.

Theoretical and Computational Chemistry Approaches to 3,4 Diphenylindeno 1,2 B Pyran 2,5 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of indenopyran systems. DFT methods are widely used to study the reactivity and stability of these compounds, providing a balance between computational cost and accuracy. researchgate.net

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily polarized. In contrast, a large gap suggests higher stability and lower chemical reactivity. For instance, in studies of related benzo[d]indeno[1,2-b]pyran-5,11-dione derivatives, the HOMO-LUMO energy gap was calculated to assess the reactivity of different conformers, suggesting that a lower energy gap corresponds to a higher reactivity towards bonding with metal ions. mdpi-res.com Similarly, analysis of indenoisoquinolines, which share a structural relationship, indicates that charge transfer complex formation, which is related to frontier orbital interactions, plays a role in stabilizing their complexes with DNA. acs.org DFT calculations, often at the B3LYP/6–311++G (d,p) level of theory, are employed to determine these energy values and understand the distribution of electron density in the orbitals. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the potential to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the potential to accept electrons (electrophilicity).
HOMO-LUMO Energy GapΔEIndicates chemical reactivity, kinetic stability, and optical excitability.

The three-dimensional structure and conformational flexibility of molecules like 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione are crucial for their properties and interactions. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the energy as a function of its geometric parameters.

Theoretical studies on related systems, such as benzo[d]indeno[1,2-b]pyran-5,11-dione, have utilized computational programs to optimize the structures of different possible conformers. mdpi-res.com These calculations can determine the relative energies of various isomers and the feasibility of their interconversion. By identifying the global minimum on the potential energy surface, the most stable and likely conformation of the molecule can be predicted.

Quantum chemical calculations are a cornerstone for elucidating complex reaction mechanisms. By computing the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed reaction pathway can be mapped. A notable example is the DFT study of the cycloaddition reaction of indanedioneketene with dienophiles to form indeno[1,2-b]pyran-4,5-diones. acs.org These theoretical investigations explained the polar nature of the reaction and proposed a plausible mechanism by calculating the energies of the transition states involved. acs.org This approach allows researchers to understand reaction kinetics and selectivity, providing insights that are often difficult to obtain through experimental means alone.

Most chemical and biological processes occur in solution, where the solvent can significantly influence molecular properties and reactivity. Computational models can account for these interactions. For example, studies on the conformational preferences of benzo[d]indeno[1,2-b]pyran derivatives have been performed by optimizing structures within a simulated polar solvent environment. mdpi-res.com By incorporating solvation models, such as the Polarizable Continuum Model (PCM), into DFT calculations, it is possible to obtain more accurate predictions of molecular behavior in a specific medium, which is essential for understanding reactions that take place in solution.

Molecular Modeling and Simulation Methodologies

Beyond quantum mechanics, other molecular modeling techniques are employed to bridge the gap between molecular structure and macroscopic properties, particularly biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds related to indenopyran, QSAR has been a valuable tool in drug discovery.

For example, 3D-QSAR and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to explain the cytotoxic activity of a set of naphthoquinone derivatives, which included a compound with an indeno[1,2-b]pyran skeleton. researchgate.net These models help identify the key structural features—such as steric, electrostatic, and hydrophobic properties—that are critical for the compounds' antitumoral effects. researchgate.netcolab.ws In other work, 3D-QSAR models have been used to virtually screen libraries of indenoisoquinoline derivatives to predict their activity as enzyme inhibitors. iict.res.in The general process involves creating a dataset of molecules with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model. Such studies can guide the synthesis of new derivatives, like those based on the this compound framework, with potentially enhanced biological potency. researchgate.netulb.be

Table 2: General Workflow for a QSAR Study

StepDescription
1. Data Set Selection A series of structurally related compounds with experimentally determined biological activities is compiled.
2. Molecular Descriptor Calculation Structural, physicochemical, and electronic properties (e.g., molecular weight, logP, HOMO/LUMO energies) are calculated for each compound.
3. Model Development A mathematical model is created using statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to correlate the descriptors with biological activity.
4. Model Validation The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.
5. Prediction The validated model is used to predict the activity of new, unsynthesized compounds, guiding future research.

Molecular Docking Investigations of Ligand-Receptor Interactions (General Chemical Interactions)

No specific studies detailing molecular docking investigations for this compound were found in the available literature. This type of analysis would typically involve simulating the binding of the compound into the active site of a biological target to predict its binding affinity and interaction modes, but such research has not been published for this specific molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

There are no available research articles that report on molecular dynamics simulations of this compound. Such simulations would provide insights into the compound's structural flexibility, conformational stability, and behavior in a simulated biological environment over time.

Emerging Research Directions and Academic Significance of Indenopyran 2,5 Diones

Contribution to Advanced Materials Science

The intrinsic physicochemical properties of indenopyran-2,5-diones are driving their exploration in the field of advanced materials. The fusion of the electron-rich indene (B144670) system with the pyran-dione moiety creates a robust scaffold with tunable electronic characteristics, paving the way for novel functional materials.

Indenopyran derivatives are recognized for their exciting photophysical properties, particularly their fluorescence. nih.gov Research into structurally related indenopyran-3-ones has shown that these compounds can be effective blue emitters in solution. nih.govnih.gov The electronic structure, governed by π–π* and n–π* transitions, results in intense, broad absorption bands. nih.gov Upon excitation, these molecules exhibit distinct emission spectra, a characteristic crucial for their use as organic fluorophores. nih.govnih.gov

This inherent fluorescence makes the indenopyran scaffold a valuable candidate for the development of fluorescent probes and sensors. nih.gov Furthermore, pyran-containing derivatives are being investigated for their potential in electroluminescent devices due to these fluorescent properties. nih.gov Specifically, various pyran derivatives have been successfully employed as doping agents for organic light-emitting diodes (OLEDs), highlighting the potential of compounds like 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione in the fabrication of next-generation optoelectronic components. nih.gov The solid-state photoluminescence of these materials is also an area of active study, with observations of significant red shifts in emission maxima compared to their solution-state spectra, a phenomenon attributed to intermolecular interactions within the crystal lattice. nih.govresearchgate.net

PropertyObservation for Indenopyran DerivativesPotential Application
Absorption SpectraIntense bands corresponding to π–π* and n–π* transitions. nih.govLight-harvesting materials
Emission SpectraBlue emitters in solution. nih.govnih.govOLEDs, Fluorescent Probes
Solid-State EmissionRed-shifted emission compared to solution. nih.govSolid-state lighting
Quantum YieldVaries significantly with isomeric structure (cis vs. trans). nih.govHigh-efficiency emitters

The synthesis of functional polyolefins and other polymers with well-defined properties is a major goal in materials science. researchgate.netnih.gov The incorporation of specialized functional groups can introduce hydrophilicity, improve adhesion, or impart photoresponsive behavior. researchgate.netmdpi.com While direct polymerization of indenopyran-2,5-diones is not widely reported, the scaffold represents a promising functional moiety for incorporation into polymer architectures.

Strategies could involve synthesizing monomers derived from the indenopyran-2,5-dione core that can be copolymerized with conventional monomers. nih.gov Alternatively, the indenopyran unit could be attached as a pendant group to a pre-formed polymer backbone through post-polymerization modification. researchgate.net Such functional polymers could harness the unique photophysical or electronic properties of the indenopyran scaffold, leading to materials for optical data storage, photo-switchable surfaces, or specialized coatings.

Organic molecules with large π-conjugated systems are of significant interest for non-linear optical (NLO) applications, which include technologies like optical switching and frequency conversion. nih.govresearchgate.net The NLO response of a material is related to its molecular hyperpolarizability (β), and compounds with donor-acceptor structures and extensive conjugation often exhibit large NLO effects. nih.gov

Pyran derivatives have been identified as a promising class of NLO chromophores. acs.org The structure of this compound, featuring a large, rigid, and highly conjugated system, makes it an excellent candidate for NLO applications. The delocalized π-electrons across the fused indene and pyran rings, further extended by the phenyl substituents, could give rise to substantial second or third-order NLO properties. nih.govresearchgate.net Theoretical and experimental studies on similar organic systems suggest that the presence of low-lying excited states can lead to exceptionally high hyperpolarizabilities, making these materials attractive for use in electro-optic polymers and other NLO devices. acs.org

Role as Privileged Scaffolds in Chemical Space Exploration

In medicinal chemistry and drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new therapeutic agents. mdpi.com Nitrogen- and oxygen-containing heterocycles are frequently classified as privileged structures. mdpi.comnih.gov The indenopyran ring system and its analogues, such as pyranopyrazoles and pyranopyrimidines, are increasingly recognized as attractive scaffolds for drug discovery due to the diverse bioactivities associated with these nuclei. nih.govnih.gov

The indenopyran-2,5-dione core is a valuable substrate for synthesizing a variety of biologically active compounds. nih.gov Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating targeted interactions with biological macromolecules. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries by modifying substituents on the indene or pyran rings. This exploration of chemical space is fundamental to identifying new lead compounds in drug discovery programs.

Catalytic Applications and Development of Novel Catalysts

The reactivity of the pyran-2,5-dione moiety suggests potential applications in catalysis. Base-catalyzed reactions involving 2H-pyran-2,5-diones, such as Diels-Alder cycloadditions, have been developed, demonstrating that this ring system can participate in complex chemical transformations under catalytic conditions. researchgate.net This reactivity opens the door to using the indenopyran-2,5-dione scaffold as a building block for designing new catalysts.

For instance, the core structure could be functionalized with coordinating groups to act as a ligand for transition metal catalysts. The rigid framework would offer steric control, which is crucial for stereoselective synthesis. Furthermore, the development of organocatalysis has shown that complex organic molecules can themselves act as catalysts. The indenopyran-2,5-dione structure, with its combination of carbonyl groups and aromatic rings, could potentially be developed into a novel organocatalyst for specific transformations.

Green Chemistry Principles and Sustainable Synthesis Paradigms in Indenopyran Research

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic reagents and solvents. nih.gov The synthesis of pyran derivatives is an area where these principles have been successfully applied. mdpi.com

Sustainable synthesis paradigms for indenopyran-2,5-diones and related structures often involve multicomponent reactions, where three or more reactants combine in a single step to form the product. mdpi.com This approach enhances atom economy and reduces the number of purification steps. The use of environmentally benign solvents like water or ethanol, and the application of reusable or low-toxicity catalysts, such as ammonium (B1175870) acetate, are key features of these green synthetic routes. mdpi.comrsc.org For example, eco-friendly syntheses of fused pyran systems have been achieved through formal oxa-[3+3] cycloadditions mediated by green catalysts. rsc.org These methods are not only more environmentally responsible but are also often more efficient, offering higher yields and shorter reaction times compared to traditional linear syntheses. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.